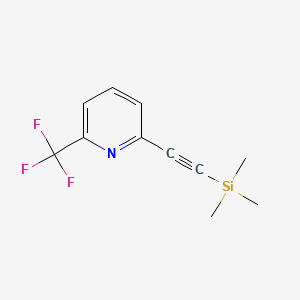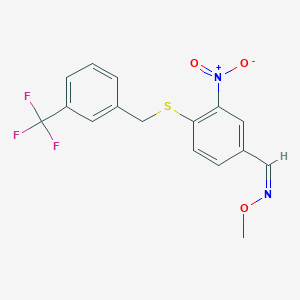
1-(4-Iodophenyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-1H-indazole can be achieved through several routes. One common method involves the cyclization of 2-iodobenzylamine with hydrazine, followed by the introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-(4-Iodophenyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield the corresponding indazole-3-carboxylic acid, while reduction with lithium aluminum hydride can produce the indazole-3-amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, allowing for the introduction of various functional groups onto the phenyl ring. These reactions typically require palladium catalysts and bases such as cesium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a Suzuki-Miyaura coupling with phenylboronic acid would yield 1-(4-phenylphenyl)-1H-indazole.
Scientific Research Applications
1-(4-Iodophenyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a therapeutic agent. Derivatives of this compound have shown promise in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
The molecular pathways involved in these effects are complex and can vary depending on the specific derivative and target. common pathways include the MAPK/ERK and PI3K/Akt signaling pathways, which play crucial roles in cell growth and survival.
Comparison with Similar Compounds
1-(4-Iodophenyl)-1H-indazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-1H-indazole: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)-1H-indazole: Contains a chlorine atom on the phenyl ring. It is less reactive in substitution reactions compared to the iodine derivative but may have different pharmacological properties.
1-(4-Fluorophenyl)-1H-indazole: The fluorine atom imparts unique electronic properties, making this compound useful in medicinal chemistry for the design of drugs with specific pharmacokinetic profiles.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H9IN2 |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)indazole |
InChI |
InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChI Key |
UIKIVHREGPUDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
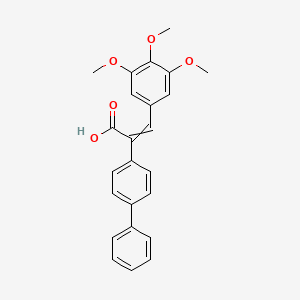
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
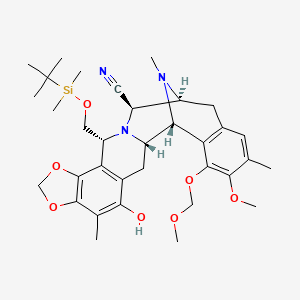
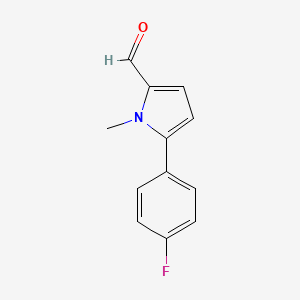
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)


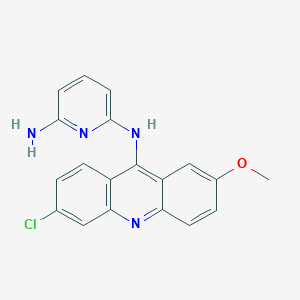
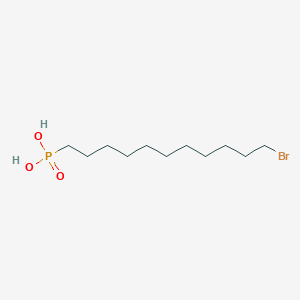
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
